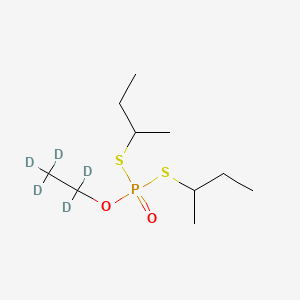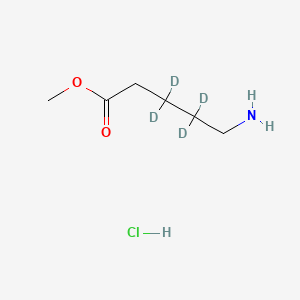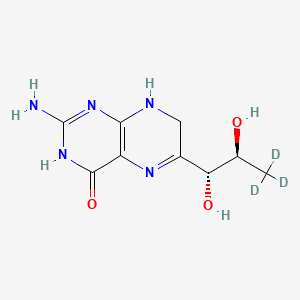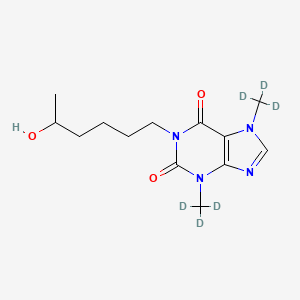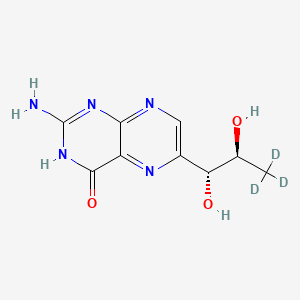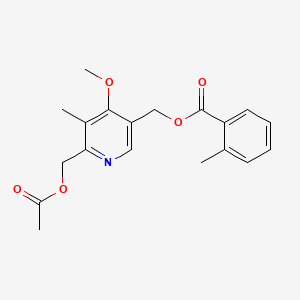![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is a compound that belongs to the class of heterocyclic aromatic amines. It is a deuterated form of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, where three hydrogen atoms are replaced by deuterium. This compound is known for its mutagenic properties and is often studied in the context of food safety and carcinogenicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoxaline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for synthesis and purification.
化学反应分析
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
科学研究应用
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines in various chemical reactions.
Biology: It is studied for its mutagenic and carcinogenic properties, particularly in the context of food safety.
Medicine: Research is conducted to understand its potential effects on human health and its role in the development of cancer.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
作用机制
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .
相似化合物的比较
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Similar in structure but differs in the position of the nitrogen atoms.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Contains additional methyl groups.
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Contains different methyl group positions
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its deuterated form, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s metabolic pathways and interactions more precisely.
属性
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
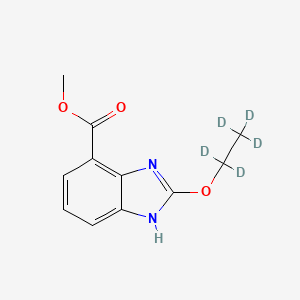
![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
